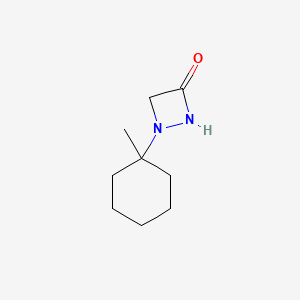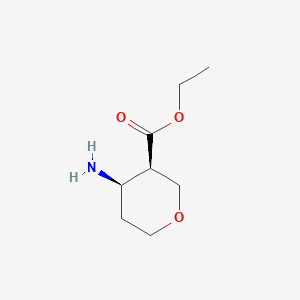
1-Methylnaphthalene-6-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylnaphthalene-6-methanol is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by a methyl group at the first position and a methanol group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-6-methanol can be synthesized through several methods. One common approach involves the methylation of naphthalene followed by hydroxylation. The methylation can be achieved using methyl iodide in the presence of a strong base like sodium hydride. The hydroxylation step can be carried out using a suitable oxidizing agent such as potassium permanganate under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as zeolites or metal oxides can be employed to facilitate the methylation and hydroxylation reactions. The use of continuous flow reactors can also improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphthalene-6-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 1-methylnaphthalene.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride, sulfuric acid for sulfonation.
Major Products:
Oxidation: 1-Methylnaphthalene-6-carboxylic acid.
Reduction: 1-Methylnaphthalene.
Substitution: 1-Bromo-6-methylnaphthalene, 1-Sulfonic acid-6-methylnaphthalene.
Scientific Research Applications
1-Methylnaphthalene-6-methanol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylnaphthalene-6-methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
1-Methylnaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Methylnaphthalene: Isomeric with 1-Methylnaphthalene, differing in the position of the methyl group.
Naphthalene: The parent compound, lacking both the methyl and hydroxyl groups.
Uniqueness: 1-Methylnaphthalene-6-methanol is unique due to the presence of both a methyl and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(5-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-7,13H,8H2,1H3 |
InChI Key |
GDLYTKBUGBUVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



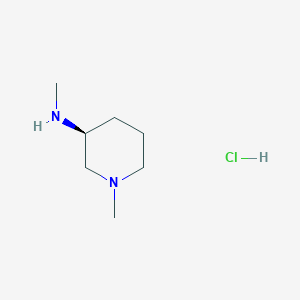
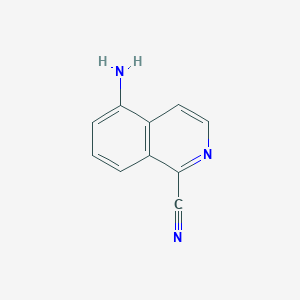
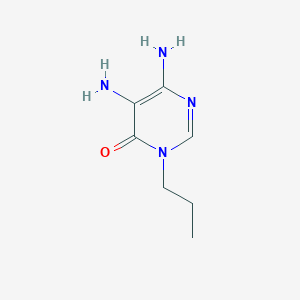
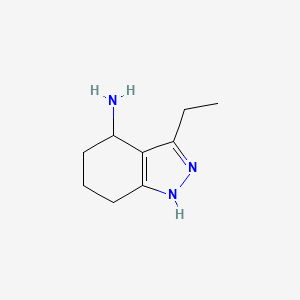
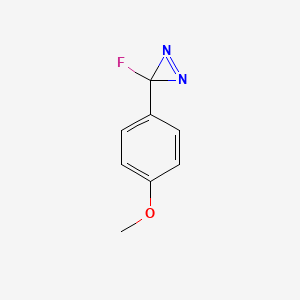

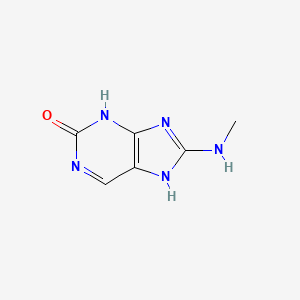
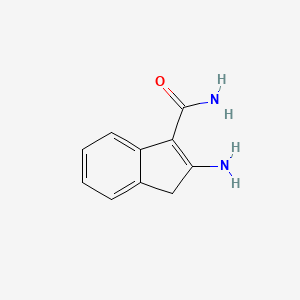
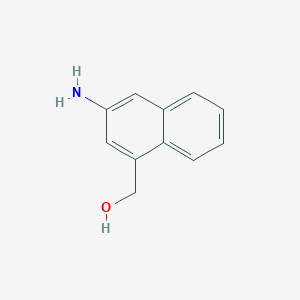
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
